molecular formula C7H4N2O6 B146820 2,4-Dinitrobenzoic acid CAS No. 610-30-0

2,4-Dinitrobenzoic acid

Cat. No. B146820
CAS RN: 610-30-0
M. Wt: 212.12 g/mol
InChI Key: ZIIGSRYPZWDGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04908394

Procedure details

To a mixture of 212 g of 2,4-dinitrobenzoic acid in 300 ml of toluene were added 38 g of concentrated sulfuric acid and 230 ml of isobutyl alcohol. The mixture was refluxed for 10 hrs and the resulting water removed by azeotropic distillation. After this period the mixture was cooled to room temperature and washed with 1000 ml of an aqueous 5% NaHCO3 solution followed by two 500 ml water washings. The toluene was removed at reduced pressure and the resulting dark oil was washed with hexane to yield 252 g of isobutyl-2,4-diaminobenzoate, a fluffy white crystalline solid, mp 54°-55° C.
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O.S(=O)(=O)(O)O.[CH2:21](O)[CH:22]([CH3:24])[CH3:23]>C1(C)C=CC=CC=1>[CH2:21]([O:8][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:11]([NH2:13])=[CH:12][C:4]=1[NH2:1])[CH:22]([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
212 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
230 mL
Type
reactant
Smiles
C(C(C)C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 hrs
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the resulting water removed by azeotropic distillation
WASH
Type
WASH
Details
washed with 1000 ml of an aqueous 5% NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The toluene was removed at reduced pressure
WASH
Type
WASH
Details
the resulting dark oil was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC(C1=C(C=C(C=C1)N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 252 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.